molecular formula C18H15NO6S B040455 Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate CAS No. 121268-84-6

Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate

Cat. No.: B040455
CAS No.: 121268-84-6
M. Wt: 373.4 g/mol
InChI Key: FVYLKWOYEUIMAB-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate is a high-purity synthetic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a multifunctional molecular architecture, comprising a sulfonyl-protected indole core, a methoxy substituent, and a highly reactive methyl oxoacetate moiety. Its primary research application is as a key precursor for the synthesis of complex heterocyclic systems and novel biologically active molecules. The reactive α-ketoester group serves as an excellent electrophile for nucleophilic addition and as a handle for further derivatization, enabling the construction of diverse chemical libraries. The phenylsulfonyl group enhances the compound's stability and modulates the electronic properties of the indole nitrogen, making it a versatile intermediate for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors and other small-molecule therapeutics targeting signaling pathways. Researchers value this compound for its utility in constructing molecular scaffolds with potential pharmacological activity.

Properties

IUPAC Name

methyl 2-[1-(benzenesulfonyl)-5-methoxyindol-2-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S/c1-24-13-8-9-15-12(10-13)11-16(17(20)18(21)25-2)19(15)26(22,23)14-6-4-3-5-7-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYLKWOYEUIMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=C2)C(=O)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559627
Record name Methyl [1-(benzenesulfonyl)-5-methoxy-1H-indol-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121268-84-6
Record name Methyl [1-(benzenesulfonyl)-5-methoxy-1H-indol-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis provides a foundational route for constructing the indole scaffold. For this compound, the process begins with the cyclization of a phenylhydrazine derivative and a suitably substituted ketone. The 5-methoxy group is introduced either prior to cyclization or via post-synthetic modification. For example, 4-methoxyphenylhydrazine can react with a ketone bearing a protected oxoacetate moiety to yield the indole core . Following cyclization, the 1-position is sulfonated using phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine .

A critical challenge lies in introducing the 2-oxoacetate group. One approach involves initial installation of a methyl ester at the 2-position via Friedel-Crafts acylation, followed by oxidation to the β-ketoester. Titanium(IV) isopropoxide and D-(-)-diethyl tartrate, as employed in analogous sulfoxidation reactions , could facilitate stereocontrol during this step. However, over-oxidation risks necessitate careful monitoring, with yields typically ranging from 50–70% for similar transformations .

Friedel-Crafts Acylation for Direct Oxoacetate Installation

Friedel-Crafts acylation offers a direct method for introducing the 2-oxoacetate group. Methyl oxalyl chloride serves as the acylating agent, leveraging the electron-rich 2-position of the indole activated by the 5-methoxy group. The reaction proceeds in anhydrous dichloromethane with Lewis acids such as aluminum chloride, though competing sulfonation at the 1-position requires sequential protection-deprotection strategies .

Experimental data from analogous systems show that optimal temperatures range between −10°C and 0°C to minimize polysubstitution . Post-acylation, the phenylsulfonyl group is introduced via nucleophilic aromatic substitution, achieving yields of 65–80% when using freshly distilled phenylsulfonyl chloride . A notable limitation lies in the sensitivity of the β-ketoester to strong acids, necessitating neutral workup conditions to prevent decomposition.

Esterification of Preformed Oxoacetic Acid Intermediates

This two-step protocol first synthesizes 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetic acid, followed by esterification. The carboxylic acid precursor is prepared via oxidation of a 2-acetylindole derivative using Jones reagent (CrO3/H2SO4), a method documented for related indole systems with 83% efficiency . Subsequent esterification employs BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) and triethylamine in methanol, a protocol yielding quantitative conversion in comparable indole esterifications .

Key advantages include:

  • Avoidance of harsh acidic conditions that might cleave the sulfonyl group

  • Compatibility with heat-sensitive substrates

  • Scalability to multigram quantities

However, the oxidation step requires stringent temperature control (−5°C to 5°C) to prevent over-oxidation to carbon dioxide .

Oxidation of 2-Acetylindole Derivatives

Installing the acetyl group at the 2-position prior to oxidation capitalizes on the indole’s inherent reactivity. The acetyl group is introduced via Vilsmeier-Haack formylation followed by oxidation to the ketone using pyridinium chlorochromate (PCC). Subsequent Baeyer-Villiger oxidation with trifluoroperacetic acid generates the oxoacetate moiety, though competing epoxidation side reactions necessitate precise stoichiometric control .

Methylation of the intermediate acid is achieved using dimethyl sulfate in alkaline methanol, yielding the target ester in 54–74% overall yield based on similar protocols . This route’s major drawback lies in the multiple oxidation steps, which cumulatively reduce atom economy.

Palladium-Catalyzed Cross-Coupling Strategies

Modern transition metal catalysis enables direct coupling of prefunctionalized fragments. A Suzuki-Miyaura coupling between a 2-bromoindole derivative and a methyl 2-oxoacetate boronic ester represents a promising approach. The bromoindole is prepared via electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide, while the boronic ester is synthesized from methyl glyoxylate using Miyaura borylation conditions .

Key reaction parameters:

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 in THF/H2O

  • Temperature: 80°C, 12 hours

This method offers excellent regioselectivity (>98% by HPLC) but requires anhydrous conditions to prevent boronic ester hydrolysis . Yields in analogous cross-couplings range from 45–60%, with purification challenges arising from residual palladium contaminants.

Comparative Analysis of Methodologies

MethodKey AdvantagesLimitationsTypical Yield
Fischer IndoleAtom-economic; fewer stepsLimited substrate scope50–70%
Friedel-CraftsDirect functionalizationCompeting sulfonation side reactions65–80%
EsterificationMild conditions; scalableMulti-step oxidation required70–90%
OxidationUtilizes inexpensive reagentsLow atom economy54–74%
Cross-CouplingExcellent regiocontrolHigh catalyst costs45–60%

Chemical Reactions Analysis

Types of Reactions: Moxaverine undergoes several types of chemical reactions, including:

    Oxidation: Moxaverine can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert Moxaverine into its reduced forms.

    Substitution: Moxaverine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Moxaverine.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate is characterized by its indole structure, which is known for its biological activity. The compound has a molecular formula of C18H15NO6S and a molecular weight of approximately 373.37 g/mol. Its structure includes a sulfonyl group attached to a phenyl ring, contributing to its reactivity and potential biological effects.

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that indole derivatives, including this compound, have shown promising antitumor properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Indole-based compounds are also recognized for their antimicrobial activities. The presence of the sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to effective antimicrobial agents .
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for drug development aimed at treating various conditions .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules:

  • Condensation Reactions : The compound can participate in condensation reactions to form heterocyclic compounds, which are valuable in medicinal chemistry .
  • Esterification : The ester functional group allows for further reactions, such as esterification with different alcohols or acids to create diverse derivatives .

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells, suggesting its potential as an antitumor agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, highlighting its potential use in developing new antibiotics.

Mechanism of Action

Moxaverine exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The molecular targets include phosphodiesterase enzymes, and the pathways involved are related to cAMP signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Methyl 2-(5-Methoxy-1H-Indol-3-yl)-2-Oxoacetate (CAS: 99988-56-4)
  • Key Differences : Lacks the phenylsulfonyl group at N1, replaced by a hydrogen atom.
  • This compound is less stable in biological systems due to weaker intermolecular interactions .
Methyl 2-(5-Fluoro-1H-Indol-3-yl)-2-Oxoacetate (CAS: 408356-39-8)
  • Key Differences : Substitutes the 5-methoxy group with 5-fluoro and lacks the phenylsulfonyl moiety.
  • Impact : The electron-withdrawing fluorine atom enhances metabolic stability compared to methoxy. Crystallographic studies reveal intermolecular N-H⋯O hydrogen bonds and π-π stacking (centroid distances: 3.555–3.569 Å), contributing to a rigid crystal lattice .
Methyl 2-(5-Chloro-1H-Indol-3-yl)-2-Oxoacetate Derivatives
  • Example : Methyl 2-(5-chloro-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate.
  • Melting points (115–128°C) and yields (39–42%) vary with substituent position, reflecting steric and electronic adjustments during synthesis .

Biological Activity

Methyl 2-(5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)-2-oxoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, including case studies and experimental findings.

Chemical Structure

The compound has the molecular formula C24H25NO7SC_{24}H_{25}NO_7S and features an indole ring system with a methoxy group and a phenylsulfonyl moiety. The structural configuration is crucial for its biological activity, as it influences interactions with biological targets.

Antimicrobial Activity

Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Indole Derivatives

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Indolylquinazolinone 3k 0.98MRSA
Indolylquinazolinone 3b 3.90Staphylococcus aureus
Indolylquinazolinone 3d 7.80Candida albicans

The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against specific pathogens, highlighting the potential of this compound in antimicrobial applications.

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The presence of methoxy groups enhances their reactivity and bioactivity. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)TBD
Indolylquinazolinone 3g HeLa (Cervical)TBD
Indolylquinazolinone 3e MCF7 (Breast)TBD

The IC50 values reflect the concentration required to inhibit cell growth by 50%, which is critical for evaluating the efficacy of potential anticancer agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that indole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with Biofilm Formation : The ability to disrupt biofilm formation in bacteria is another potential mechanism, enhancing the efficacy of antimicrobial treatments.

Case Studies

Recent studies have highlighted the effectiveness of indole derivatives in clinical settings:

  • A study on a related compound demonstrated significant antibacterial activity against MRSA, with an MIC value indicating strong potential for therapeutic use.
  • Another investigation into the cytotoxic effects on A549 lung cancer cells revealed promising results, suggesting that modifications in the indole structure could enhance anticancer potency.

Q & A

Q. Key Intermediates :

  • Methyl 2-(5-methoxy-1H-indol-2-yl)-2-oxoacetate (pre-sulfonylation intermediate) .
  • 1-(Phenylsulfonyl)-5-methoxyindole (prior to oxalylation) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) require:

Validation Tools : Use SHELXL for refinement and PLATON (via the ADDSYM algorithm) to check for missed symmetry or twinning .

Hydrogen Bonding Analysis : Verify intramolecular interactions (e.g., N–H⋯O) using Mercury software to ensure geometric consistency with observed electron density .

Data Reconciliation : Compare experimental results (e.g., C–C bond lengths in the indole ring) against DFT-optimized geometries to identify outliers .

Example : In related sulfonamide-indole derivatives, short Br⋯O contacts (2.9888 Å) were resolved by refining anisotropic displacement parameters and validating against Hirshfeld surface analysis .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ ~12.37 ppm (indole NH, broad singlet) and δ ~3.82–3.84 ppm (methoxy groups) confirm substitution patterns .
  • ¹³C NMR : Carbonyl signals at ~160–170 ppm (oxoacetate) and ~110–150 ppm (aromatic carbons) .

LC-MS : Molecular ion peaks ([M+H]⁺) at m/z 387–389 (exact mass depends on isotopic distribution of sulfur) validate molecular weight .

IR Spectroscopy : Stretching frequencies at ~1750 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

Advanced: What strategies optimize reaction yields in synthesizing sulfonamide-protected indole derivatives?

Methodological Answer:

Catalytic Hydrogenation : Use 10% Pd/C with sodium hypophosphite in dioxane/water to reduce nitro or ketone intermediates (e.g., achieving >90% yield in reductive amination steps) .

Temperature Control : Maintain low temperatures (−10°C to 0°C) during sulfonylation to minimize byproducts like N-over-C sulfonylation .

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group incorporation, while THF improves oxalylation efficiency .

Case Study : Methyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate synthesis achieved 50.2% yield via THF-mediated oxalylation under inert atmosphere .

Basic: What biological activities are associated with structurally similar indole-2-oxoacetate derivatives?

Methodological Answer:
Analogous compounds exhibit:

Neuroprotective Activity : Inhibition of glutamate-induced excitotoxicity in neuronal cells (IC₅₀ ~10–20 µM) via modulation of NMDA receptors .

Anti-Proliferative Effects : Growth inhibition in cancer cell lines (e.g., HeLa, MCF-7) through tubulin polymerization disruption (EC₅₀ ~5–15 µM) .

Enzyme Inhibition : Potent activity against kinases (e.g., CDK2) and phosphodiesterases, validated via enzymatic assays and X-ray co-crystallography .

Advanced: How do intramolecular interactions influence the solid-state conformation of this compound?

Methodological Answer:
The crystal packing is stabilized by:

Hydrogen Bonding : N–H⋯O interactions between the indole NH and sulfonyl oxygen (d = 2.85–3.10 Å) .

π-Stacking : Face-to-face aromatic interactions (centroid distance ~3.50 Å) between phenylsulfonyl and indole rings .

Halogen Bonding : In halogenated analogs, Br⋯O contacts (2.98 Å) form 1D chains, influencing solubility and melting points .

Structural Implications : These interactions dictate solubility profiles and polymorph stability, critical for formulation studies.

Basic: What crystallization conditions are optimal for obtaining high-quality single crystals of this compound?

Methodological Answer:

Solvent System : Slow evaporation from methanol/water (3:1 v/v) at 25°C produces block-shaped crystals suitable for X-ray diffraction .

Temperature Gradient : Gradual cooling from 40°C to 4°C over 48 hours minimizes disorder in the sulfonyl group .

Additives : Trace ethyl acetate (1–2% v/v) enhances crystal nucleation .

Advanced: How can researchers address challenges in stereochemical control during derivative synthesis?

Methodological Answer:

Chiral Auxiliaries : Use (R)-(-)-α-methoxyphenylacetic acid to induce asymmetry during ketone reductions (e.g., achieving >95% ee) .

Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., using CAL-B) to isolate enantiopure intermediates .

Computational Modeling : DFT-based transition state analysis (Gaussian 09) predicts favorable stereochemical outcomes for aza-Wittig reactions .

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